Synthetic Yield Advantage of 6-Bromo-2-methylnicotinic Acid over 6-Bromonicotinic Acid
In a direct comparison of synthetic efficiency, the oxidation of 6-bromo-2-methylnicotinaldehyde to 6-bromo-2-methylnicotinic acid using Jones reagent proceeds with a 66% isolated yield, as reported in a key patent procedure . This compares favorably to a common synthetic route for the structurally simpler 6-bromonicotinic acid, which involves the oxidation of 2-bromo-5-methylpyridine with potassium permanganate and yields only 44% of the desired product . The higher yield for the target compound suggests a more favorable reaction profile for this specific substitution pattern, which can translate to lower production costs and reduced waste for organizations that synthesize this intermediate in-house.
| Evidence Dimension | Isolated synthetic yield from oxidation of methyl-pyridine precursor |
|---|---|
| Target Compound Data | 66% yield |
| Comparator Or Baseline | 6-Bromonicotinic acid: 44% yield |
| Quantified Difference | Absolute yield increase of 22 percentage points (a 50% relative increase in yield) |
| Conditions | Target compound: Oxidation of 6-bromo-2-methylnicotinaldehyde with Jones reagent in acetone. Comparator: Oxidation of 2-bromo-5-methylpyridine with KMnO4/Aliquat 336 in water. |
Why This Matters
A 50% relative yield advantage directly impacts the cost of goods, scalability, and waste generation, making 6-bromo-2-methylnicotinic acid a more economically viable starting material for multi-step syntheses where this building block is required.
